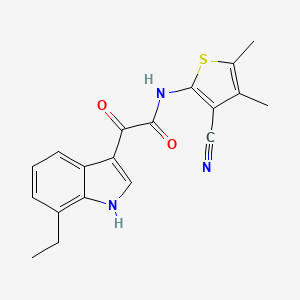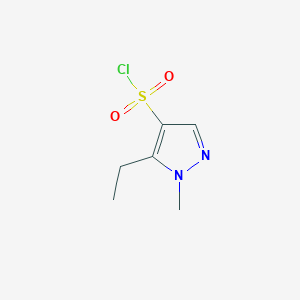![molecular formula C15H8Cl2N2O2 B12470143 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470143.png)
2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4-dichlorophenylhydrazine with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione involves the inhibition of specific bacterial enzymes, such as sortase A transpeptidase. This enzyme is crucial for the formation of biofilms in bacteria like Staphylococcus aureus. By inhibiting this enzyme, the compound prevents the bacteria from forming biofilms, thereby enhancing the effectiveness of conventional antibiotics .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione include:
Ethyl chloro [2-(2,4-dichlorophenyl)hydrazinylidene]ethanoate: This compound shares a similar hydrazinylidene structure but differs in its ester functional group.
Acetic acid, 2-[2-(2,4-dichlorophenyl)hydrazinylidene]-, ethyl ester: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H8Cl2N2O2 |
|---|---|
Poids moléculaire |
319.1 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)hydrazinylidene]indene-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-8-5-6-12(11(17)7-8)18-19-13-14(20)9-3-1-2-4-10(9)15(13)21/h1-7,18H |
Clé InChI |
NPGDAAPXVUIISL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=NNC3=C(C=C(C=C3)Cl)Cl)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12470062.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12470068.png)


![N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470098.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12470107.png)
![5,7-diphenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470113.png)

![2,4-Dichlorophenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12470122.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12470124.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12470125.png)
![4-({[5-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-5-oxopentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12470134.png)
![(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12470140.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470146.png)
